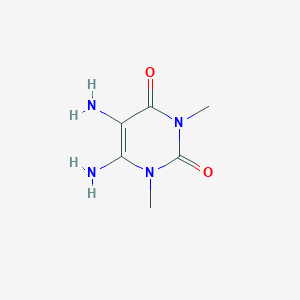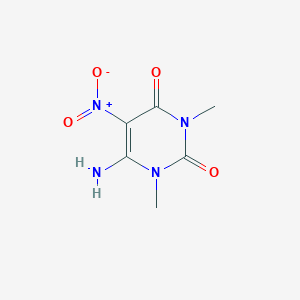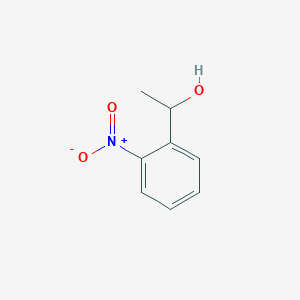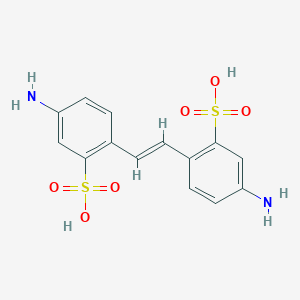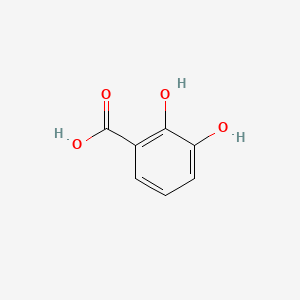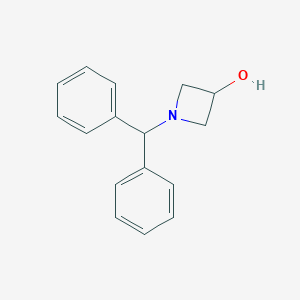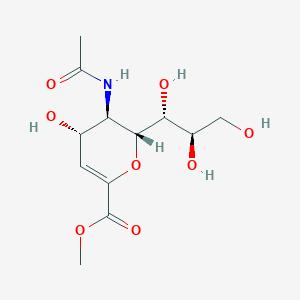
5-羟基吡啶-2-羧酸
描述
Synthesis Analysis
Bioconversion of 2-cyanopyrazine to 5-hydroxypyridine-2-carboxylic acid has been achieved using Agrobacterium sp. DSM 6336, resulting in a significant yield through a whole-cell biotransformation process (Wieser, Heinzmann, & Kiener, 1997). Additionally, the synthesis of related compounds provides insight into methods that may be adapted for 5-hydroxypyridine-2-carboxylic acid synthesis, involving various hydroxypyridine carboxylic acids (Hirokawa, Horikawa, & Kato, 2000).
Molecular Structure Analysis
Studies on the molecular structures of β-hydroxy derivatives of monopyridinecarboxylic acids, including 5-hydroxypyridine-2-carboxylic acid, have been conducted through UV and IR spectroscopy, indicating ionization at the carboxyl group and the formation of intermolecular hydrogen bonds in the crystalline state (Grachev et al., 1977).
Chemical Reactions and Properties
The reactivity of similar compounds, such as 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, has been studied, showing the enzyme catalyzes hydroxylation and subsequent ring-opening without requiring a metal-ion cofactor. This highlights the potential chemical reactivity of 5-hydroxypyridine-2-carboxylic acid under certain conditions (Chaiyen et al., 1997).
Physical Properties Analysis
Research into the structures and vibrational spectra of hydroxypyridine carboxylic acids has provided detailed insights into their physical properties, including hydrogen bonding and spectral characteristics, which are crucial for understanding the behavior of 5-hydroxypyridine-2-carboxylic acid (Godlewska et al., 2014).
Chemical Properties Analysis
Investigations into the catalytic mechanisms and reactivity of enzymes with substrates similar to 5-hydroxypyridine-2-carboxylic acid reveal insights into its chemical properties, such as its potential reactivity in biochemical transformations (Tian, Strid, & Eriksson, 2011).
科学研究应用
胰岛素模拟活性:Nakai 等人(2005 年)的一项研究发现,涉及与 3-羟基吡啶-2-羧酸形成金属配合物的配合物 5 具有有效的胰岛素模拟活性。该化合物抑制用肾上腺素处理的大鼠脂肪细胞释放游离脂肪酸,表明在糖尿病管理中具有潜在应用 (Nakai 等人,2005 年)。
细菌中的生物转化:发现农杆菌 sp. DSM 6336 可以有效地将 2-氰基吡嗪生物转化为 5-羟基吡嗪-2-羧酸,这是抗结核药的有价值的结构单元。这一过程实现了 80% 的令人印象深刻的总收率,突出了该化合物在药物化学中的作用 (Wieser 等人,1997 年)。
维生素 B12 的氧化:Clardy-James 等人(2012 年)的研究证明了使用 2-碘氧苯甲酸和 2-羟基吡啶选择性氧化维生素 B12。该过程产生了一种稳定的酸衍生物,适用于创建酰胺基 B12 生物偶联物,这在药物应用中很有价值 (Clardy-James 等人,2012 年)。
潜在的抗癌特性:一项关于吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪合成的研究揭示了它们作为抗癌剂的潜力。它们抑制培养细胞和患有 P388 白血病的小鼠的细胞增殖和有丝分裂指数,表明它们在癌症治疗中的应用 (Temple 等人,1983 年)。
与有毒金属的结合能力:对有毒金属如 Cd(II) 和 Pb(II) 有很强亲和力的唾液酸与这些金属形成稳定的络合物。这可能导致其毒性,表明其在研究金属相关毒性中的作用 (Saladini 等人,2002 年)。
安全和危害
5-Hydroxypyridine-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
未来方向
The future directions of 5-Hydroxypyridine-2-carboxylic acid research could involve the synthesis of more transition metal complexes based on the 5-hydroxy-pyridine-2-carboxylic acid . These complexes could be synthesized under hydrothermal conditions and could be structurally characterized by elemental analyses, infrared spectra, and single crystal X-ray diffractions .
属性
IUPAC Name |
5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRRUFNHHQCLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934029 | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypyridine-2-carboxylic acid | |
CAS RN |
15069-92-8 | |
| Record name | 15069-92-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



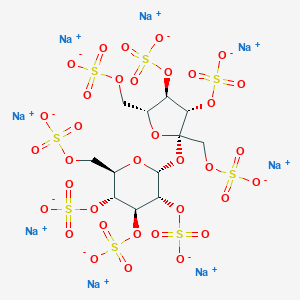

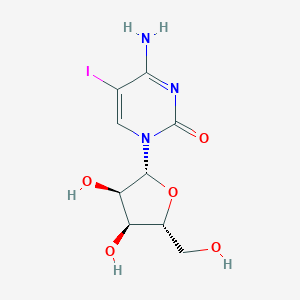
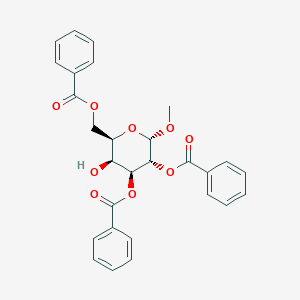
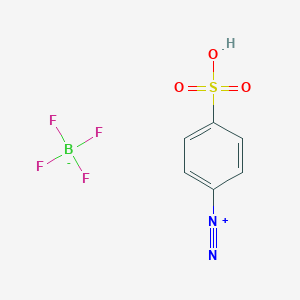
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)
